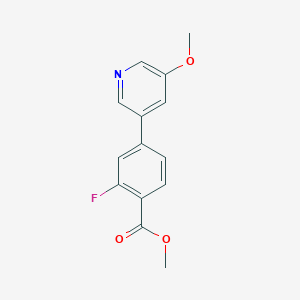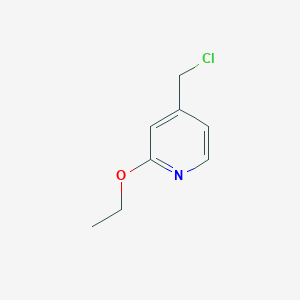
4-(氯甲基)-2-乙氧基吡啶
描述
“4-(Chloromethyl)pyridine” is a heterocyclic organic compound used as a building block in organic synthesis . It’s also known as “4-Picolyl chloride hydrochloride” and has the empirical formula C6H6ClN . It’s used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, aiding in the separation and purification of the peptide .
Synthesis Analysis
A synthetic method for “4-(Chloromethyl)pyridine hydrochloride” involves several steps, starting with 4-methylpyridine as a raw material . The 4-methylpyridine is oxidized into 4-picolinic acid with potassium permanganate, then reacts with methanol to produce methyl pyridine-4-carboxylate. This is reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular formula of “4-(Chloromethyl)pyridine” is C6H6ClN . The average mass is 127.572 Da and the monoisotopic mass is 127.018875 Da .Chemical Reactions Analysis
Pyridines, including “4-(Chloromethyl)pyridine”, are important structural cores in various compounds due to their presence in FDA-approved drugs, alkaloids, ligands for transition metals, catalysts, and organic materials . Direct and selective functionalization of pyridine remains scarce due to its electron-poor nature and nitrogen coordination power .Physical and Chemical Properties Analysis
“4-(Chloromethyl)pyridine” is a powder that melts between 171°C and 175°C . The clear melt resolidifies upon further heating at 190°C and turns red to black at 280°C but does not melt again .科学研究应用
肽合成
4-(氯甲基)-2-乙氧基吡啶用作保护肽羧基末端作为4-吡啶甲酯的试剂。 这提供了一个极性“手柄”,有助于在合成过程中分离和纯化肽 .
材料科学
在材料科学中,该化合物可用于制备超交联材料。 它充当超交联反应中内部亲电试剂的来源,这对于控制超交联产物的物理形态至关重要 .
有机合成
4-(氯甲基)-2-乙氧基吡啶中的氯甲基可以作为烷基化剂,使其在需要亲电取代的各种有机合成反应中非常有用 .
分析化学
安全和危害
未来方向
作用机制
Target of Action
Pyridine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
It’s known that pyridine derivatives can interact with their targets in a variety of ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
For instance, some pyridine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Pharmacokinetics
It’s soluble in dmso and methanol , which suggests it may have good bioavailability.
Result of Action
Pyridine derivatives are known to have a range of pharmacological effects, including anti-inflammatory effects .
Action Environment
For instance, Pyridine, 4-(chloromethyl)-2-ethoxy- should be stored in an inert atmosphere at 2-8°C .
生化分析
Biochemical Properties
Pyridine, 4-(chloromethyl)-2-ethoxy- plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body . The nature of these interactions often involves the modification of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of Pyridine, 4-(chloromethyl)-2-ethoxy- on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression . This modulation can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis.
Molecular Mechanism
At the molecular level, Pyridine, 4-(chloromethyl)-2-ethoxy- exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the context . Additionally, Pyridine, 4-(chloromethyl)-2-ethoxy- can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyridine, 4-(chloromethyl)-2-ethoxy- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Pyridine, 4-(chloromethyl)-2-ethoxy- is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Pyridine, 4-(chloromethyl)-2-ethoxy- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of Pyridine, 4-(chloromethyl)-2-ethoxy- have been associated with toxic effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
Pyridine, 4-(chloromethyl)-2-ethoxy- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can influence the metabolic flux and levels of various metabolites, impacting overall cellular metabolism. The compound’s involvement in these pathways highlights its potential impact on metabolic processes and its relevance in biochemical research.
Transport and Distribution
The transport and distribution of Pyridine, 4-(chloromethyl)-2-ethoxy- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall biochemical effects and its potential therapeutic applications.
Subcellular Localization
Pyridine, 4-(chloromethyl)-2-ethoxy- exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.
属性
IUPAC Name |
4-(chloromethyl)-2-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJYPHHMLPJQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



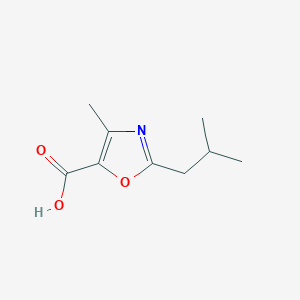
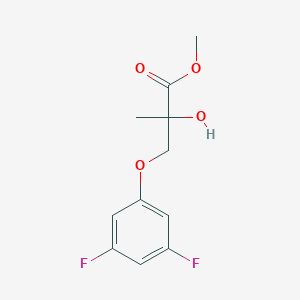
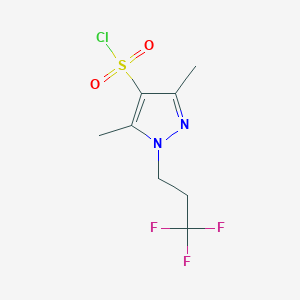
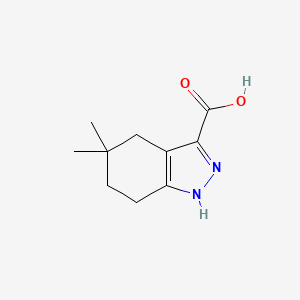
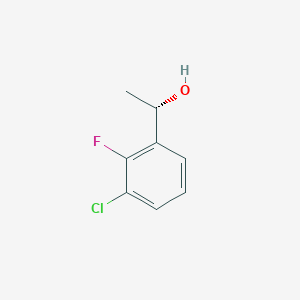
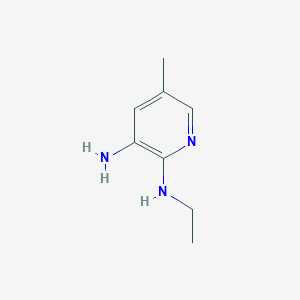
![1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427468.png)


![2-[Methyl(morpholin-2-ylmethyl)amino]acetamide](/img/structure/B1427473.png)
![{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine](/img/structure/B1427474.png)
![4-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B1427475.png)
